GSK-3β Inhibitory Potency: 110-Fold Improvement Over Parent Indirubin
LDD-1819 inhibits GSK-3β with an IC50 of 5.46 nM, representing an approximately 110-fold improvement in potency over the parent indirubin scaffold (IC50 ~600 nM) [1]. This potency is comparable to the dedicated GSK-3 inhibitor BIO (IC50 ~5 nM), yet LDD-1819 additionally retains potent aurora kinase A inhibitory activity that BIO completely lacks . The assay used a Z′-LYTE® biochemical format with ATP at Km concentration [1].
| Evidence Dimension | GSK-3β enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.46 nM |
| Comparator Or Baseline | Indirubin: ~600 nM; BIO (GSK-3 Inhibitor IX): ~5 nM |
| Quantified Difference | ~110-fold more potent than indirubin; equipotent to BIO |
| Conditions | Z′-LYTE® biochemical kinase assay; ATP at Km concentration; OriginPro 9.1 nonlinear regression analysis |
Why This Matters
For procurement decisions, this demonstrates that LDD-1819 delivers best-in-class GSK-3β potency among indirubin derivatives while uniquely maintaining a second therapeutically relevant kinase target (aurora A), eliminating the need for dual-compound dosing strategies.
- [1] Kim WH, Jeong P, Kim SW, Cho H, Lee JM, Seo S, Shen H, Ahn Y, Jung DW, Kim YC, Williams DR. Chemical characterization and biological activity data for a novel indirubin derivative, LDD-1819. Data Brief. 2019;25:104373. IC50 = 5.46 nM for GSK-3β (Fig. 5). View Source
